molecular formula C6H8 B14752758 Bicyclo[2.1.1]hex-2-ene CAS No. 822-41-3

Bicyclo[2.1.1]hex-2-ene

Cat. No.: B14752758
CAS No.: 822-41-3
M. Wt: 80.13 g/mol
InChI Key: YWDBHFZUBPOPRQ-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hex-2-ene is a unique organic compound with the molecular formula C₆H₈. It is characterized by its bicyclic structure, which consists of two fused cyclopropane rings and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.1.1]hex-2-ene can be synthesized through several methods. One common approach involves the photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with various substitution patterns. The reaction typically involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .

Another method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical methods and the development of scalable reaction protocols may pave the way for its industrial-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[2.1.1]hexanes, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hex-2-ene involves its ability to undergo various chemical transformations due to its strained ring system. The compound can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Properties

IUPAC Name

bicyclo[2.1.1]hex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-6-3-5(1)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDBHFZUBPOPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231617
Record name Bicyclo(2.1.1)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-41-3
Record name Bicyclo[2.1.1]hex-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.1.1)hex-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.1.1)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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